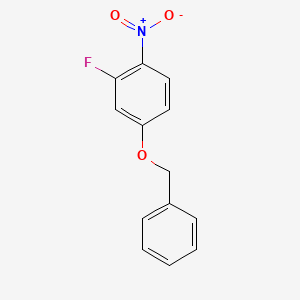

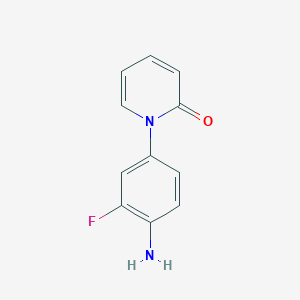

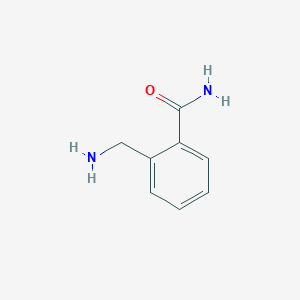

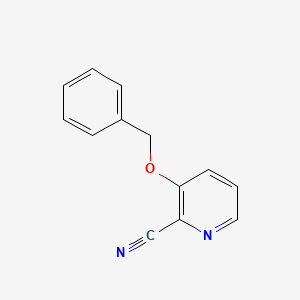

![molecular formula C7H13N B1289259 6-Azaspiro[2.5]octane CAS No. 872-64-0](/img/structure/B1289259.png)

6-Azaspiro[2.5]octane

Overview

Description

6-Azaspiro[2.5]octane, also known as 1,3-dioxolane-2-methanol, is an organic compound with a molecular formula of C5H10O2. It is a bicyclic heterocycle, consisting of an oxygen atom and two carbon atoms, with a five-membered ring structure. It is a colorless liquid with a sweetish odor and a low vapor pressure. This compound has a variety of applications in the laboratory and in industry, ranging from chemical synthesis to drug development.

Scientific Research Applications

Synthesis of Novel Compounds

Synthesis of 2-Azabicyclo[3.1.0]Hexane

Adamovskyi et al. (2014) described a method to synthesize 5-substituted 2-azabicyclo[3.1.0]hexanes, starting from 1-oxa-6-azaspiro[2.5]octane derivatives. This process involves an unusual rearrangement of a spirocyclic epoxide, demonstrating the potential of 6-azaspiro[2.5]octane in creating novel chemical structures (Adamovskyi et al., 2014).

Construction of Thia/Oxa-Azaspiro[3.4]octanes

Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, aiming to develop multifunctional and structurally diverse modules for drug discovery (Li et al., 2013).

Structural and Conformational Analysis

- NMR Spectroscopy for Conformational Analysis: Montalvo-González & Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. This highlights the use of this compound in detailed chemical structure analysis (Montalvo-González & Ariza-Castolo, 2012).

Diversity-Oriented Synthesis

- Development of Functionalized Pyrrolidines, Piperidines, and Azepines: Wipf et al. (2004) reported a method for rapid access to various azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes. These compounds serve as significant scaffolds in chemistry-driven drug discovery (Wipf et al., 2004).

Inhibition Properties in Material Chemistry

- Corrosion Inhibition in Mild Steel: Chafiq et al. (2020) studied the inhibition properties of 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione and related compounds for mild steel corrosion. This showcases the potential application of azaspirocycles in material chemistry, particularly in corrosion inhibition (Chafiq et al., 2020).

Synthesis of Specific Chemical Structures

- Synthesis of 1-Oxo-2-Oxa-5-Azaspiro[3.4]Octane: Papillon & Taylor (2000) utilized L-proline to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a structure found in oxazolomycin. This method demonstrates the ability to synthesize specific ring systems using this compound derivatives (Papillon & Taylor, 2000).

Mechanism of Action

Target of Action

The primary target of 6-Azaspiro[2.5]octane is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, plasma glucose levels, gastric emptying, satiety, food intake, and weight loss in humans .

Mode of Action

This compound acts as a small molecule agonist of the GLP-1 receptor . Upon activation of the GLP-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans .

Biochemical Pathways

The activation of the GLP-1 receptor by this compound leads to a series of biochemical reactions. These reactions result in the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and weight loss .

Pharmacokinetics

The pharmacokinetic properties of 6-Azaspiro[2It’s worth noting that the delivery of peptide-based agonists like glp-1 often requires subcutaneous injection, which can reduce patient utilization . Small molecules like this compound that can be orally absorbed may offer improved patient compliance and the opportunity for co-formulation with other oral therapeutics .

Result of Action

The activation of the GLP-1 receptor by this compound has several beneficial effects. It stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans . These attributes make it a valuable tool for the treatment of type 2 diabetes mellitus and obesity .

Biochemical Analysis

Biochemical Properties

6-Azaspiro[2.5]octane plays a significant role in biochemical reactions, particularly as a small molecule agonist of the human glucagon-like peptide-1 receptor . This interaction suggests that this compound can influence glucose metabolism and insulin secretion. Additionally, it has been shown to interact with enzymes such as pyrazinamidase, which is involved in the biosynthesis of coenzyme A . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an agonist of the glucagon-like peptide-1 receptor, this compound can enhance insulin secretion in pancreatic beta cells, thereby impacting glucose homeostasis . Additionally, its interaction with pyrazinamidase suggests potential effects on cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist of the glucagon-like peptide-1 receptor, it binds to this receptor and activates downstream signaling pathways that promote insulin secretion . Furthermore, its interaction with pyrazinamidase involves enzyme inhibition, which can affect the biosynthesis of coenzyme A and subsequently influence metabolic processes . These binding interactions and enzyme modulations are crucial for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is stable under inert atmosphere and at temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin secretion and improve glucose tolerance . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and enzyme activities . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and coenzyme A biosynthesis. Its interaction with the glucagon-like peptide-1 receptor influences glucose homeostasis by enhancing insulin secretion . Additionally, its inhibition of pyrazinamidase affects the biosynthesis of coenzyme A, which is essential for various metabolic processes . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the glucagon-like peptide-1 receptor on pancreatic beta cells . The compound’s distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization to the plasma membrane of pancreatic beta cells enables its interaction with the glucagon-like peptide-1 receptor and subsequent activation of insulin secretion pathways . Understanding these localization mechanisms is essential for elucidating the compound’s function and activity.

Properties

IUPAC Name |

6-azaspiro[2.5]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBPTWPJEVCTGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625605 | |

| Record name | 6-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-64-0 | |

| Record name | 6-Azaspiro[2.5]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azaspiro[2.5]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.